molecular formula C11H15ClFNO B6274091 rac-[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methanamine hydrochloride CAS No. 2307756-07-4

rac-[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methanamine hydrochloride

Cat. No. B6274091
CAS RN: 2307756-07-4
M. Wt: 231.7
InChI Key:
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Description

Rac-[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methanamine hydrochloride, also known as rac-FPOMA HCl, is a chiral amine-based compound that has been studied for its potential applications in scientific research. Rac-FPOMA HCl has been found to exhibit a variety of biochemical and physiological effects, as well as potential uses in laboratory experiments.

Scientific Research Applications

Rac-FPOMA HCl has been studied for its potential applications in scientific research. It has been found to have potential uses in the synthesis of chiral drugs, as well as in the synthesis of other chiral compounds. Additionally, it has been studied for its potential applications in the fields of medicinal chemistry and biochemistry.

Mechanism of Action

The mechanism of action of rac-[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methanamine hydrochloride HCl is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which in turn activate certain biochemical pathways. This activation of biochemical pathways is thought to be responsible for the biochemical and physiological effects of this compound HCl.
Biochemical and Physiological Effects
Rac-FPOMA HCl has been shown to have a variety of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, as well as an ability to modulate the immune system. Additionally, it has been found to have potential applications in the treatment of certain neurological and cardiovascular disorders.

Advantages and Limitations for Lab Experiments

Rac-FPOMA HCl has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable under a variety of conditions. Additionally, the compound has been found to be non-toxic in animal studies. However, there are some limitations to its use in laboratory experiments. For example, it is not water soluble, and it is relatively expensive to synthesize.

Future Directions

There are several potential future directions for the study of rac-[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methanamine hydrochloride HCl. One potential direction is the further study of its biochemical and physiological effects. Additionally, further research could be conducted to determine its potential applications in the treatment of various diseases. Finally, further research could be conducted to determine the potential for the synthesis of other chiral compounds from this compound HCl.

Synthesis Methods

The synthesis of rac-[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methanamine hydrochloride HCl involves the reaction of the chiral amine, 2-(4-fluorophenyl)oxolan-3-ylmethanamine, with hydrochloric acid. This reaction is catalyzed by a base, such as sodium hydroxide, and yields this compound HCl as the product. The reaction is typically carried out at room temperature and is relatively straightforward.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methanamine hydrochloride involves the preparation of the oxirane intermediate, followed by the addition of the amine group and subsequent hydrolysis to yield the final product.", "Starting Materials": [ "4-fluorophenylacetic acid", "2,3-epoxypropanol", "sodium borohydride", "methanol", "hydrochloric acid", "diethyl ether" ], "Reaction": [ "1. Conversion of 4-fluorophenylacetic acid to the corresponding acid chloride using thionyl chloride and pyridine.", "2. Reaction of the acid chloride with 2,3-epoxypropanol in the presence of a Lewis acid catalyst to yield the oxirane intermediate.", "3. Reduction of the oxirane intermediate with sodium borohydride in methanol to yield the corresponding alcohol.", "4. Reaction of the alcohol with methanesulfonyl chloride to yield the mesylate intermediate.", "5. Addition of the amine group using racemic 1,2-diaminopropane in the presence of a base catalyst to yield the amine intermediate.", "6. Hydrolysis of the mesylate intermediate using hydrochloric acid in diethyl ether to yield the final product, rac-[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methanamine hydrochloride." ] }

CAS RN

2307756-07-4

Molecular Formula

C11H15ClFNO

Molecular Weight

231.7

Purity

95

Origin of Product

United States

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